molecular formula C16H13ClN2S B5879655 N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B5879655
M. Wt: 300.8 g/mol
InChI Key: KBWCGNBWXAQLOH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chlorophenyl group and a 4-methylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a 3-chlorophenyl isothiocyanate with a 4-methylphenyl ketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which can be used in the development of new materials and catalysts.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated that thiazole derivatives, including N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine, may have anti-inflammatory and anticancer activities, providing a basis for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Similar structure but with the chlorine atom on the 4-position of the phenyl ring instead of the 3-position.

    N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-20-16(19-15)18-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWCGNBWXAQLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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